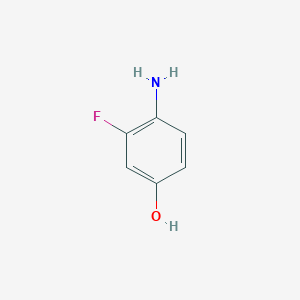

4-Amino-3-fluorophenol

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-amino-3-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO/c7-5-3-4(9)1-2-6(5)8/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNPLTKHJEAFOCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60192950 | |

| Record name | Phenol, 4-amino-3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

399-95-1 | |

| Record name | 4-Amino-3-fluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=399-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-amino-3-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000399951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-amino-3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-3-fluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.407 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Amino-3-fluoro-phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Ascendancy of Fluorinated Aminophenols in Chemical Science

The introduction of fluorine into aminophenol scaffolds profoundly alters their physicochemical properties. The high electronegativity of the fluorine atom can influence the acidity and basicity of the amino and hydroxyl groups, respectively, affecting their reactivity and interaction with biological targets. core.ac.uk This strategic fluorination can enhance metabolic stability, improve membrane permeability, and increase the binding affinity of molecules to enzymes and receptors. core.ac.uksmolecule.com

The presence of the amino and hydroxyl groups on the aromatic ring provides two reactive sites for a variety of chemical transformations, including acylation, alkylation, diazotization, and substitution reactions. ontosight.ai This versatility makes fluorinated aminophenols, such as 4-Amino-3-fluorophenol, highly sought-after intermediates in the synthesis of a diverse array of compounds, from pharmaceuticals to advanced materials. chemimpex.comchemimpex.com

4 Amino 3 Fluorophenol: a Keystone in Complex Molecular Synthesis

Catalytic Hydrogenation Approaches to this compound

Catalytic hydrogenation represents a direct and efficient method for the synthesis of this compound. This approach primarily involves the reduction of a nitro group to an amino group in the presence of a catalyst and hydrogen gas.

Heterogeneous Catalytic Hydrogenation of o-Fluoronitrobenzene

A prominent method for synthesizing this compound is the heterogeneous catalytic hydrogenation of o-fluoronitrobenzene. google.com This process can achieve a conversion rate of nearly 100%, with a selectivity of approximately 92% for this compound, resulting in a product with 99% purity. google.com The reaction is typically carried out in a high-pressure kettle containing an acidic medium. google.com

The choice of catalyst is critical for the successful hydrogenation of o-fluoronitrobenzene. Platinum on carbon (Pt-C) is a commonly used catalyst for this transformation. nbinno.com Research has also explored the use of mixed catalyst systems, such as nickel-palladium-titanium, and the addition of promoters to enhance catalytic activity and selectivity. For the reduction of the related compound, 3-fluoro-4-nitrophenol, a 10% palladium on carbon (Pd/C) catalyst has been shown to yield this compound in high purity. chemicalbook.com

Table 1: Catalytic Systems for Hydrogenation

| Starting Material | Catalyst | Yield | Reference |

| 3-fluoro-4-nitrophenol | 10% Pd/C | 98% | |

| o-fluoronitrobenzene | Pt-C, mixed catalysts | High | google.com |

This table provides an overview of different catalytic systems used in the synthesis of this compound.

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are manipulated include temperature, pressure, solvent, and stirring rate. For the hydrogenation of o-fluoronitrobenzene, the reaction temperature is typically maintained between 50-300°C, with a pressure range of 0.1-10.0 MPa and a stirring rate of 100-900 rpm. google.com In the case of reducing 3-fluoro-4-nitrophenol, the reaction is conducted under a hydrogen atmosphere at room temperature. chemicalbook.com The solvent system often consists of a mixture of ethanol (B145695) and tetrahydrofuran. chemicalbook.com

Table 2: Optimized Reaction Conditions

| Parameter | o-fluoronitrobenzene Hydrogenation | 3-fluoro-4-nitrophenol Reduction |

| Temperature | 50-300°C | Room Temperature |

| Pressure | 0.1-10.0 MPa | Hydrogen Atmosphere |

| Solvent | Acidic Medium | Ethanol/Tetrahydrofuran |

| Stirring Rate | 100-900 rpm | Not Specified |

This table compares the optimized reaction conditions for two different synthetic routes to this compound.

Hydrogenation of p-Nitrophenol Derivatives via Sulfonation and Fluoro-Substitution

An alternative synthetic route to this compound starts with the more accessible raw material, p-nitrophenol. nbinno.comgoogle.com This multi-step process involves an initial catalytic hydrogenation, followed by sulfonation, a fluoro-substitution reaction, and finally, a desulfonation step to yield the target molecule. google.com

The synthesis from p-nitrophenol proceeds through a defined sequence of reactions:

Catalytic Hydrogenation: p-Nitrophenol is first hydrogenated to form p-aminophenol. nbinno.comgoogle.com This step is typically carried out in a mixed solvent of water and ethanol under hydrogen pressure. google.compatsnap.com

Sulfonation: The resulting p-aminophenol undergoes a sulfonation reaction, usually with concentrated sulfuric acid, to introduce a sulfonic acid group, forming 4-aminophenol-2-sulfonic acid. nbinno.comgoogle.com

Fluoro-Substitution: A fluorine atom is then introduced at the 3-position. chemicalbook.comgoogle.com

Desulfonation: The final step involves the removal of the sulfonic acid group to yield this compound. chemicalbook.comgoogle.com

Another reported pathway involves the diazotization of sulfanilic acid, followed by an azo reaction with m-fluorophenol to produce 4-(2-fluoro-4-hydroxybenzene azo-group) phenylsulfonic acid, which is then reduced with sodium bisulfite to obtain the final product. google.com

The catalytic hydrogenation of p-nitrophenol to p-aminophenol often employs a nickel-based catalyst. google.compatsnap.com One specific method utilizes a nickel-metal catalyst under a pressure of 0.2-0.4 MPa and a temperature of 70-85°C. google.compatsnap.com For the fluoro-substitution step, specific reagents are required, and in some protocols, xenon difluoride is used in the presence of a hydrogen fluoride (B91410) catalyst. google.com

Rearrangement Reactions in this compound Synthesis

Application of Fries Rearrangement

The Fries rearrangement is a crucial step in a multi-stage synthesis of this compound. tandfonline.comtandfonline.com The process commences with the esterification of 3-fluorophenol (B1196323) with acetic anhydride (B1165640) to produce an acetate (B1210297). tandfonline.com This acetate then undergoes a Fries rearrangement, typically catalyzed by aluminum chloride (AlCl₃) at elevated temperatures, to form a ketone intermediate. tandfonline.com The conditions for this rearrangement, including the amount of catalyst, temperature, and solvent, are optimized to maximize the yield of the desired product. tandfonline.com

Application of Beckmann Rearrangement

Following the Fries rearrangement, a Beckmann rearrangement is employed to convert the ketoxime intermediate into an acetamide (B32628). tandfonline.comtandfonline.com The ketone produced from the Fries rearrangement is first reacted with hydroxylamine (B1172632) hydrochloride to form an oxime. tandfonline.com This oxime then undergoes the Beckmann rearrangement. tandfonline.com The mechanism involves the conversion of the oxime's hydroxyl group into a good leaving group, which facilitates the formation of a nitrilium ion intermediate that subsequently rearranges. chemistrysteps.com The resulting acetamide is then hydrolyzed to yield the final this compound product. tandfonline.com

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles is becoming increasingly important in the synthesis of this compound to ensure sustainable and environmentally friendly production. justdial.com This involves developing eco-friendly reaction conditions and utilizing sustainable catalytic systems.

Development of Eco-friendly Reaction Conditions

Efforts to create more environmentally benign processes have led to the exploration of greener solvents, such as ethanol and water, in the synthesis of related compounds. researchgate.net One method highlights the use of water as a solvent and mild temperatures, which aligns with the principles of green chemistry. The goal is to minimize waste, reduce the consumption of hazardous solvents, and lower energy input. researchgate.net

Utilization of Sustainable Catalytic Systems

Sustainable catalytic systems are being investigated to improve the environmental footprint of this compound synthesis. For instance, catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst is a known method for producing the compound from 3-fluoro-4-nitrophenol with high yields. chemicalbook.com Research into green catalysts like p-toluenesulfonic acid and cerium nitrate (B79036) for similar syntheses points towards a broader trend of adopting more sustainable catalytic approaches. researchgate.net The development of robust and efficient catalytic systems is a key area of focus. routledge.com

Comparative Analysis of Synthetic Routes for Scalability and Efficiency

The Fries-Beckmann route is considered suitable for industrial applications as it avoids certain challenges like isomer formation and the need for steam distillation. tandfonline.com However, it does involve multiple steps and the use of moisture-sensitive reagents, which requires strict process controls. Another approach starts from the less expensive p-nitrophenol, which undergoes catalytic hydrogenation, sulfonation, fluoro-substitution, and finally desulfonation. google.com This method is highlighted as being cost-effective and suitable for large-scale industrial production due to simpler after-treatment steps. google.com

Interactive Data Table: Comparison of Synthetic Routes

| Parameter | Catalytic Hydrogenation | Fries-Beckmann Rearrangement | p-Nitrophenol Route |

| Starting Material | 3-fluoro-4-nitrophenol | 3-fluorophenol | p-nitrophenol |

| Key Reactions | Hydrogenation | Esterification, Fries Rearrangement, Condensation, Beckmann Rearrangement, Hydrolysis | Hydrogenation, Sulfonation, Fluoro-substitution, Desulfonation |

| Reported Overall Yield | 55-71% | 68% tandfonline.com | Not explicitly stated, but noted for being cost-effective google.com |

| Advantages | Fewer steps | Avoids isomer formation, suitable for industrial scale tandfonline.com | Low-cost starting material, simple workup google.com |

| Disadvantages | Potentially lower yield range | Multiple steps, moisture-sensitive reagents | Multiple reaction steps |

Reactivity and Transformative Chemistry of 4 Amino 3 Fluorophenol

Functional Group Reactivity in 4-Amino-3-fluorophenol

Amination Reactions

While direct amination of the aromatic ring of this compound is not a commonly reported transformation, the existing amino group can be further functionalized. One of the most significant applications of this compound is its role as a key intermediate in the synthesis of the multi-kinase inhibitor, Regorafenib (B1684635). In this synthesis, the amino group of this compound participates in a crucial urea (B33335) formation reaction. This is typically achieved by reacting it with an isocyanate, a common method for synthesizing unsymmetrical ureas. asianpubs.orgcommonorganicchemistry.com The nucleophilic amino group attacks the electrophilic carbon of the isocyanate, leading to the formation of a stable urea linkage.

The synthesis of urea derivatives from amines is a well-established chemical transformation with various methodologies. asianpubs.orgorganic-chemistry.org These reactions are fundamental in medicinal chemistry for creating compounds with a wide range of biological activities. nih.gov

Hydroxylation Reactions

Fluoro-Substitution Chemistry

The fluorine atom in this compound is generally stable and not readily displaced in nucleophilic aromatic substitution reactions. The carbon-fluorine bond is the strongest single bond in organic chemistry, making its cleavage challenging. nih.gov However, the synthesis of this compound itself often involves a fluoro-substitution reaction on a precursor molecule. For instance, a common synthetic route involves the nitration of a fluorinated phenol (B47542) derivative, followed by the reduction of the nitro group to an amino group. chemicalbook.com Another patented method describes the synthesis starting from p-nitrophenol, which undergoes catalytic hydrogenation, sulfonation, and then a fluoro-substitution reaction to introduce the fluorine at the 3-position, followed by desulfonation. google.com

Derivatization Strategies via the Amino Group

The amino group of this compound is the most nucleophilic site in the molecule under neutral or basic conditions, making it the primary target for derivatization. researchgate.net This reactivity is harnessed in various synthetic strategies to build more complex molecules.

Acylation Reactions

The amino group of this compound readily undergoes acylation reactions with various acylating agents such as acyl chlorides and acid anhydrides to form amides. This reaction is a common strategy for protecting the amino group or for introducing specific acyl moieties to modulate the biological activity of the resulting molecule. The higher nucleophilicity of the amino group compared to the hydroxyl group ensures selective N-acylation under appropriate reaction conditions. nih.gov For instance, the reaction of p-aminophenol with acetic anhydride (B1165640) preferentially yields N-acetyl-p-aminophenol (acetaminophen). scribd.com A similar selectivity is expected for this compound.

| Acylating Agent | Product | Reaction Conditions | Reference |

| Acyl Halides | N-Acyl-4-amino-3-fluorophenol | Base (e.g., pyridine (B92270), triethylamine), inert solvent | nih.gov |

| Acid Anhydrides | N-Acyl-4-amino-3-fluorophenol | Neutral or slightly acidic/basic conditions | scribd.com |

Alkylation Reactions

Similar to acylation, the amino group of this compound can be selectively alkylated. Direct alkylation with alkyl halides can sometimes lead to over-alkylation, yielding a mixture of mono- and di-alkylated products. researchgate.net However, selective mono-N-alkylation of aminophenols can be achieved through various methods, including reductive amination. umich.edu Reductive amination involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced to the corresponding alkylated amine. This method offers better control over the degree of alkylation.

Diazotization Reactions

The primary aromatic amino group in this compound is readily converted into a diazonium salt through a process known as diazotization. This reaction typically involves treating the aminophenol with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. byjus.com The product, 3-fluoro-4-hydroxybenzenediazonium salt, is a highly valuable and versatile synthetic intermediate.

The diazonium group (-N₂⁺) is an excellent leaving group (as dinitrogen gas, N₂), which facilitates its replacement by a wide range of nucleophiles. This reactivity is harnessed in several well-established transformations:

Sandmeyer Reaction: In the presence of copper(I) salts (e.g., CuCl, CuBr, CuCN), the diazonium group can be smoothly replaced by a halide or a cyano group. wikipedia.orgorganic-chemistry.orgnih.gov This provides a strategic route to introduce substituents at the 4-position of the 3-fluorophenol (B1196323) ring, which may not be accessible through direct electrophilic aromatic substitution.

Schiemann Reaction: For the introduction of a fluorine atom, the diazonium salt is typically converted to its tetrafluoroborate (B81430) (BF₄⁻) salt, which upon heating, decomposes to yield the corresponding aryl fluoride (B91410). organic-chemistry.org

Hydroxylation: The diazonium group can be replaced by a hydroxyl group by heating the diazonium salt solution in water, a reaction often driven by the favorable entropy of nitrogen gas evolution. wikipedia.orgmasterorganicchemistry.com

These transformations significantly enhance the synthetic utility of this compound, allowing for the generation of a diverse array of substituted fluorophenols. A traditional synthesis of this compound itself involves a diazotization reaction of sulfanilic acid, followed by an azo coupling with m-fluorophenol and subsequent reduction. google.com

Derivatization Strategies via the Hydroxyl Group

The phenolic hydroxyl group of this compound provides a key site for derivatization through esterification and etherification, enabling the modification of the compound's physical and chemical properties.

The hydroxyl group can be converted to an ester via reaction with various acylating agents. This transformation is important as this compound is a known intermediate for phenoxymethyl (B101242) acetate (B1210297) esters. The reactivity of the amino group versus the hydroxyl group is a key consideration. Under acidic or neutral conditions, the amino group is more nucleophilic and will preferentially react with acylating agents. For instance, the reaction of 4-aminophenol (B1666318) with acetic anhydride selectively yields N-acetyl-4-aminophenol (paracetamol). stackexchange.comquora.com To achieve selective O-acylation, the more nucleophilic amino group must first be protected. Once protected, the phenolic hydroxyl group can react with acid chlorides or anhydrides in the presence of a base (like pyridine or triethylamine) to form the corresponding ester.

| Reactant 1 | Reactant 2 | Conditions | Product |

| N-Protected this compound | Acetyl Chloride | Pyridine, 0°C to RT | N-Protected 4-acetoxy-2-fluoroaniline |

| N-Protected this compound | Benzoyl Chloride | Triethylamine, CH₂Cl₂ | N-Protected 4-benzoyloxy-2-fluoroaniline |

This table presents plausible esterification reactions based on general organic chemistry principles.

Ether linkages can be formed at the phenolic position, most commonly through the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comyoutube.comkhanacademy.org This Sₙ2 reaction involves the deprotonation of the hydroxyl group with a suitable base to form a more nucleophilic phenoxide ion, which then displaces a leaving group from an alkyl halide. wikipedia.orgedubirdie.com Phenols are more acidic than aliphatic alcohols, allowing for the use of weaker bases like sodium hydroxide (B78521) or potassium carbonate for deprotonation. edubirdie.com This reaction is highly effective for synthesizing both simple alkyl and more complex aryl ethers. For example, in the synthesis of the multi-kinase inhibitor regorafenib, this compound undergoes an ether condensation reaction with 4-chloro-N-methylpicolinamide in the presence of anhydrous potassium carbonate. google.com

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| This compound | Methyl Iodide | K₂CO₃ | Acetone | 2-Fluoro-4-methoxyaniline |

| This compound | Benzyl Bromide | NaOH | Ethanol (B145695)/Water | 4-(Benzyloxy)-2-fluoroaniline |

| This compound | 4-Chloro-N-methylpicolinamide | K₂CO₃ | Dichloroethane | 4-((4-Amino-3-fluorophenyl)oxy)-N-methylpicolinamide google.com |

Electrophilic Substitution and Coupling Reactions

The nucleophilic centers of this compound—the amino group, the hydroxyl group, and the activated aromatic ring—are central to its participation in coupling and heterocycle-forming reactions.

Palladium-catalyzed reactions, particularly the Buchwald-Hartwig amination, are powerful methods for forming carbon-nitrogen bonds. wikipedia.orgyoutube.comorganic-chemistry.orglibretexts.org These reactions allow for the coupling of amines with aryl halides to produce N-aryl amines. wikipedia.org In the case of this compound, the amino group can serve as the nucleophilic partner in couplings with various aryl or heteroaryl halides.

Developing selective catalytic systems is crucial to control the reaction site, as both the amino and hydroxyl groups can potentially be arylated. Research has shown that palladium-based catalysts with specific phosphine (B1218219) ligands, such as BrettPhos, can achieve highly selective N-arylation of aminophenols over O-arylation. nih.govmit.edu This selectivity is attributed to the difference in acidity and nucleophilicity between the amino and hydroxyl groups and the careful choice of ligand, base, and reaction conditions. nih.gov Conversely, copper-based catalyst systems have been developed for the selective O-arylation of aminophenols. nih.govmit.edu

| Substrate | Coupling Partner | Catalyst System | Base | Product | Selectivity |

| 4-Aminophenol | Aryl Bromide/Chloride | Pd-precatalyst (e.g., BrettPhos) | NaOtBu | N-Aryl-4-aminophenol | N-Arylation nih.govmit.edu |

| 4-Aminophenol | Aryl Iodide | CuI / Ligand (e.g., CyDMEDA) | K₃PO₄ | 4-Aryloxyphenol | O-Arylation nih.gov |

This table illustrates catalyst systems for selective arylation of 4-aminophenol, which are applicable to this compound.

This compound is a valuable building block for the synthesis of various heterocyclic structures, particularly those containing oxygen and nitrogen. While ortho-aminophenols are direct precursors to benzoxazoles, the para-relationship of the functional groups in this compound allows for its incorporation into other important heterocyclic systems, such as benzoxazines.

Benzoxazines are typically synthesized through a Mannich-type condensation of a phenol, a primary amine, and formaldehyde. techscience.comnih.gov The reaction involves the formation of a six-membered oxazine (B8389632) ring fused to the benzene (B151609) ring. The bifunctional nature of this compound allows it to act as either the phenolic or the amine component in such reactions, depending on the other reactants, leading to the formation of polymers or discrete heterocyclic molecules with tailored properties. For example, its role as a key intermediate in the synthesis of the complex heterocyclic drug regorafenib highlights its importance in constructing advanced molecular architectures. researchgate.netfigshare.comtandfonline.comtdcommons.org

Advanced Applications of 4 Amino 3 Fluorophenol in Chemical Synthesis

Role as a Building Block in Pharmaceutical Development

4-Amino-3-fluorophenol serves as a crucial intermediate in the creation of various pharmaceutically active compounds. Its reactive amino and hydroxyl groups provide strategic points for molecular elaboration, allowing for its incorporation into larger, more complex drug scaffolds.

Synthesis of Kinase Inhibitors (e.g., Regorafenib (B1684635), Sorafenib Intermediates)

One of the most significant applications of this compound is in the synthesis of multi-kinase inhibitors, a class of targeted cancer therapeutics. It is a key intermediate in the production of Regorafenib, an oral multi-kinase inhibitor that targets angiogenic, stromal, and oncogenic receptor tyrosine kinases. tdcommons.org

| Synthetic Step/Method | Key Reagents | Reported Yield | Reference |

|---|---|---|---|

| 10-Step Synthesis (Overall) | 3-Fluorophenol (B1196323), 2-picolinic acid, 4-chloro-3-(trifluoromethyl)aniline | 46.5% | researchgate.net |

| Ether Condensation (Intermediate I) | 4-chloro-N-methylpyridine-2-formamide, Anhydrous potassium carbonate, PEG-400 | 91.3% - 94.0% | tdcommons.org |

The structural similarities between Regorafenib and another kinase inhibitor, Sorafenib, mean that synthetic strategies are often related. This compound is used to prepare the key Regorafenib intermediate, 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide, highlighting its essential role in forming the core structure of these important pharmaceuticals.

Precursor for Analgesics and Anti-inflammatory Agents

While its role in oncology is well-documented, this compound also functions as a precursor for other classes of pharmaceuticals, including analgesics and anti-inflammatory agents. The fluorinated phenol (B47542) structure is a common motif in medicinal chemistry, and its incorporation can influence the biological activity and pharmacokinetic properties of the final compound. Its utility as a starting material allows for the synthesis of a variety of derivatives for screening and development in these therapeutic areas.

Intermediates for Antibacterial Compounds

This compound is also employed as an intermediate in the synthesis of antibacterial compounds. google.comgoogle.com The fluorine substituent is known to enhance the lipophilicity of molecules, which can improve their ability to penetrate bacterial cell membranes. google.com This characteristic makes this compound an attractive starting material for developing new antibacterial agents, where overcoming membrane barriers is a critical factor for efficacy.

Applications in Dye and Pigment Synthesis

Beyond its pharmaceutical applications, this compound is a valuable component in the synthesis of colorants. Its aromatic amine structure is fundamental to the chemistry of many dyes.

Production of Azo Dyes

Azo dyes, characterized by the -N=N- functional group, represent the largest class of synthetic dyes. nih.gov The synthesis of these dyes involves a two-step process: diazotization followed by an azo coupling. jchemrev.com In the first step, a primary aromatic amine, the diazo component, is treated with a nitrite (B80452) source under acidic conditions to form a diazonium salt. jchemrev.com this compound, as a primary aromatic amine, is an ideal candidate for this diazotization reaction. The resulting diazonium salt is an electrophile that can then be reacted with a coupling component (such as a phenol or another aromatic amine) to form the final azo dye. jchemrev.comcuhk.edu.hk The specific structure of the this compound and the chosen coupling partner will determine the final color and properties of the dye. cuhk.edu.hk

Development of Hair Dyes

The compound serves as an intermediate in the production of hair dyes. google.comgoogle.com In oxidative hair dye formulations, small precursor molecules, such as aminophenols, diffuse into the hair shaft where they undergo oxidation and coupling reactions to form larger colorant molecules. google.com this compound and its derivatives can act as couplers in these formulations. The use of related compounds is regulated in consumer products. For instance, a structural analog, 4-amino-3-nitrophenol, is permitted for use in hair dye formulations in Europe at specific maximum concentrations. europa.eumdpi.com

| Formulation Type | Maximum On-Head Concentration | Condition | Reference |

|---|---|---|---|

| Oxidative Hair Dye | 1.5% | After mixing 1:1 with hydrogen peroxide | europa.eumdpi.com |

| Non-Oxidative (Semi-Permanent) Hair Dye | 1.0% | Direct application | europa.eumdpi.com |

Utilization in Agrochemical Synthesis

This compound is a versatile chemical intermediate that plays a crucial role in the synthesis of a variety of agrochemicals. guidechem.comnbinno.com The presence of a fluorine atom in its structure significantly increases the lipophilicity of the entire molecule. google.com This enhanced lipophilicity improves the membrane permeability of the resulting agrochemical products, making them more effective as active ingredients. google.com Consequently, this compound serves as a key building block for several classes of pesticides, including fluorinated insecticides and various herbicides. nbinno.comgoogle.com

Intermediates for Fluorinated Insecticides (e.g., Flufenoxuron)

One of the most significant applications of this compound is as a critical intermediate in the production of benzoylurea (B1208200) insecticides, such as Flufenoxuron. guidechem.com Flufenoxuron is a potent insect growth regulator used to control a wide range of pests in agriculture. The synthesis of this insecticide relies on the specific chemical structure of this compound.

In the synthetic pathway to produce a key aniline (B41778) intermediate for Flufenoxuron, this compound undergoes an acylation reaction with an organic acid anhydride (B1165640) to form 3-fluoro-4-acetaminophenol. google.comgoogle.com This intermediate is then reacted with 3,4-dichloro-trifluoromethyl benzene (B151609) in a condensation reaction to produce 2-fluoro-4-(2-chloro-4-trifluoromethyl phenoxy) acetanilide, which is subsequently converted to the final aniline intermediate. google.comgoogle.com The fluorine atom, originating from the this compound starting material, is integral to the biological activity of the final Flufenoxuron molecule.

Key Agrochemicals Derived from this compound

| Agrochemical Class | Specific Example | Role of this compound |

|---|---|---|

| Fluorinated Insecticides | Flufenoxuron | Key intermediate for the synthesis of the benzoylurea structure. guidechem.com |

| Phenoxymethyl (B101242) Acetate (B1210297) Esters | (Herbicide Class) | Precursor in the synthesis process. nbinno.comgoogle.com |

Precursors for Phenoxymethyl Acetate Esters

This compound also functions as a precursor in the synthesis of phenoxymethyl acetate esters. nbinno.comgoogle.com This class of compounds is recognized for its herbicidal properties. The synthesis leverages the reactive sites on the this compound molecule to build the more complex ester structure required for herbicidal activity. The incorporation of the fluoro-substituted phenol moiety is a key step in achieving the desired efficacy in the final product. google.com

Intermediates for Benzopyrrole Ketone Herbicides

In addition to insecticides and ester-based herbicides, this compound is utilized as an intermediate in the creation of benzopyrrole ketone-type herbicides. guidechem.comgoogle.com The synthesis of these complex heterocyclic compounds involves multiple steps where this compound is a foundational component. Its structural framework is essential for constructing the final active herbicidal molecule. guidechem.com

Contributions to Material Science

The unique molecular structure of this compound, featuring a fluorine atom, an amino group, and a hydroxyl group on a benzene ring, presents significant potential for applications in material science. The strong carbon-fluorine bond and the high electronegativity of fluorine can impart desirable properties such as thermal stability, chemical resistance, and low surface energy to polymers and other materials. nih.govresearchgate.net

Polymer and Coating Development

While direct, large-scale industrial use of this compound as a monomer is not yet widely documented, its structural motifs are highly relevant to the development of high-performance polymers and coatings. Aminophenols, in general, can be polymerized to form polyaniline derivatives, which are conductive polymers. mdpi.com The inclusion of fluorine in such a monomer can significantly alter the properties of the resulting polymer.

Fluorinated polymers are known for their exceptional stability and low surface energy, making them ideal for creating hydrophobic and weather-resistant coatings. researchgate.netmdpi.com The presence of both amino and hydroxyl groups on the this compound molecule offers reactive sites for incorporation into various polymer backbones, such as polyamides or polyurethanes. Research into fluorinated polymers indicates that incorporating fluorine can lead to materials with enhanced thermal stability, chemical inertness, and low friction coefficients, properties that are highly sought after in advanced coatings and specialty polymers. nih.gov

Advanced Electronic Materials

The field of advanced electronic materials is another area where this compound holds potential. Fluorinated compounds are considered essential for modern semiconductor manufacturing due to their unique properties that are not found in alternatives. nih.gov They are used in various stages, including the photolithography process, and can be found in specialty formulations for their low surface tension and compatibility with other chemicals.

The functional groups on this compound could allow it to be used in the synthesis of specialized polymers or molecules with specific electronic properties. For instance, the self-assembly properties influenced by the amino and fluoro groups could be harnessed in the design of new functional materials, such as semiconductors or liquid crystals. The inherent properties of fluorinated polymers, such as piezoelectricity and ferroelectricity, are already exploited in sensors, actuators, and electronics, suggesting that monomers like this compound could be valuable building blocks for the next generation of electronic materials. nih.gov

Integration into Biosensor Development

Following a comprehensive review of scientific literature and patent databases, there is currently no specific, publicly available research detailing the integration of this compound into the development of biosensors. The application of this particular chemical compound as a primary component in the fabrication of biosensing devices is not a widely documented area of study.

While the broader class of aminophenols and their derivatives has been investigated for use in electrochemical sensors, the specific contributions and research findings related to the fluorinated compound, this compound, are not present in the reviewed sources. For context, research on related, non-fluorinated compounds such as 4-aminophenol (B1666318) has shown their utility in creating polymer films on electrode surfaces. These poly(aminophenol) films can serve as matrices for immobilizing enzymes or as molecularly imprinted polymers for the selective detection of various analytes. However, analogous research and the corresponding detailed findings for this compound have not been identified.

Due to the absence of specific research data, no detailed findings or data tables on the performance, sensitivity, or specific applications of this compound-based biosensors can be provided.

Spectroscopic and Computational Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Research

NMR spectroscopy is a cornerstone technique for the structural analysis of 4-Amino-3-fluorophenol, providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for confirming the molecular structure of this compound. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to neighboring protons. The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their electronic environments.

In a typical ¹H NMR spectrum of this compound, distinct signals are observed for the aromatic protons, the amine (-NH₂) protons, and the hydroxyl (-OH) proton. The chemical shifts (δ) of the aromatic protons are influenced by the electron-donating effects of the amino and hydroxyl groups and the electron-withdrawing effect of the fluorine atom. A reported ¹H NMR spectrum in DMSO-d₆ shows signals at approximately 8.78 ppm (s, 1H, OH), 6.59 ppm (dd, J=10.4, 8.4 Hz, 1H, Ar-H), 6.43 ppm (m, 1H, Ar-H), 6.34 ppm (m, 1H, Ar-H), and 4.38 ppm (m, 2H, NH₂) chemicalbook.com. The splitting patterns (e.g., doublet of doublets, multiplet) arise from spin-spin coupling between adjacent protons and with the fluorine atom, providing critical information for assigning each signal to a specific proton on the aromatic ring.

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton. The spectrum will display six distinct signals corresponding to the six carbon atoms of the benzene (B151609) ring. The chemical shifts of these carbons are highly dependent on the attached substituent. The carbon atom bonded to the fluorine (C-3) will show a large coupling constant (¹JCF), a characteristic feature in the ¹³C NMR of fluorinated compounds. Similarly, the carbons ortho and meta to the fluorine atom will exhibit smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively. The carbons attached to the oxygen (C-1) and nitrogen (C-4) atoms are also significantly shifted due to the high electronegativity of these atoms.

| ¹H NMR (DMSO-d₆) | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Hydroxyl Proton | ~8.78 | Singlet (s) | 1H | -OH |

| Aromatic Proton | ~6.59 | Doublet of Doublets (dd) | 1H | Ar-H |

| Aromatic Proton | ~6.43 | Multiplet (m) | 1H | Ar-H |

| Aromatic Proton | ~6.34 | Multiplet (m) | 1H | Ar-H |

| Amino Protons | ~4.38 | Multiplet (m) | 2H | -NH₂ |

| ¹³C NMR | Expected Chemical Shift (δ) ppm | Key Feature |

| C-OH | 140-160 | Shifted downfield by oxygen |

| C-F | 145-165 | Large C-F coupling constant (¹JCF) |

| C-NH₂ | 130-150 | Influenced by the amino group |

| Aromatic C-H | 100-125 | Influenced by adjacent substituents |

Fluorine-19 (¹⁹F) NMR is a highly sensitive and specific technique for analyzing fluorinated compounds like this compound. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it nearly as sensitive as the proton nucleus for NMR detection alfa-chemistry.com. A key advantage of ¹⁹F NMR is its vast chemical shift range, which spans over 800 ppm, leading to excellent signal dispersion and minimizing the likelihood of signal overlap, even in complex mixtures nih.gov. This high sensitivity to the local electronic environment means that the ¹⁹F chemical shift provides a precise fingerprint of the fluorine atom's position within a molecule alfa-chemistry.comnih.gov.

For this compound, the ¹⁹F NMR spectrum would exhibit a single signal, the chemical shift of which is characteristic of a fluorine atom attached to an aromatic ring bearing amino and hydroxyl groups. The typical chemical shift range for aryl fluorides (Ar-F) is broad, but the specific position is dictated by the electronic effects of the other substituents on the ring ucsb.edu. Electron-donating groups like -NH₂ and -OH tend to increase electron density at the fluorine-bearing carbon, causing an upfield shift (more negative ppm value) compared to fluorobenzene (B45895) (-113.5 ppm) ucsb.edu.

In metabolic studies, ¹⁹F NMR is a powerful tool for tracking the fate of fluorinated xenobiotics. Since naturally occurring fluorinated compounds are rare in biological systems, the ¹⁹F NMR spectrum of a biological sample (like urine, blood plasma, or tissue extract) will show signals only from the administered fluorinated compound and its metabolites nih.govresearchgate.net. This lack of background noise allows for the direct and non-invasive monitoring of drug metabolism nih.gov. For instance, if this compound were to undergo metabolic transformation, such as hydroxylation or conjugation, the resulting change in the electronic environment around the fluorine atom would lead to new signals in the ¹⁹F NMR spectrum with distinct chemical shifts, allowing for the identification and quantification of metabolites nih.govresearchgate.net.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a critical analytical technique used to determine the molecular weight and deduce the structure of this compound. In MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge (m/z) ratio.

For this compound (C₆H₆FNO), the calculated molecular weight is approximately 127.12 g/mol chemicalbook.comnih.gov. In an electron ionization (EI) mass spectrum, the peak with the highest m/z value typically corresponds to the molecular ion (M⁺•), which is the intact molecule with one electron removed. Therefore, the molecular ion peak for this compound is expected at m/z = 127.

The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint that is invaluable for structural confirmation. The molecular ion of this compound is expected to undergo characteristic fragmentation based on its functional groups. Aromatic compounds often show a strong molecular ion peak due to the stability of the ring system libretexts.org. Common fragmentation pathways for phenols can involve the loss of a hydrogen atom, followed by the elimination of a carbon monoxide (CO) molecule (a total loss of 29 amu). Amines can undergo alpha-cleavage or lose ammonia (B1221849) (NH₃). Given the structure, likely fragmentation could include:

Loss of CO: [M - CO]⁺• at m/z 99.

Loss of HCN: [M - HCN]⁺• at m/z 100.

Loss of H₂O: A minor peak from the hydroxyl group may be observed at m/z 109.

The precise fragmentation pattern helps to confirm the connectivity of atoms and the identity of the functional groups present.

| Ion | Expected m/z | Identity |

| [M]⁺• | 127 | Molecular Ion |

| [M-CO]⁺• | 99 | Loss of Carbon Monoxide |

| [M-HCN]⁺• | 100 | Loss of Hydrogen Cyanide |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. These vibrational frequencies are absorbed, and the resulting spectrum shows absorption bands that are characteristic of the bonds and functional groups within the molecule.

The IR spectrum of this compound will exhibit several characteristic absorption bands that confirm the presence of its key functional groups: hydroxyl (-OH), amino (-NH₂), aromatic ring, and carbon-fluorine (C-F) bond.

O-H and N-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ is expected, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. Overlapping in this same region, the N-H stretching vibrations of the primary amine group will appear, typically as two sharp peaks (one for symmetric and one for asymmetric stretching) for a primary amine (R-NH₂) upi.edu.

Aromatic C-H Stretching: A weak to medium absorption band will appear just above 3000 cm⁻¹, characteristic of C-H stretching in the aromatic ring.

Aromatic C=C Stretching: One or more medium to strong absorption bands in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the benzene ring.

C-O Stretching: The stretching vibration of the phenolic C-O bond typically appears as a strong band in the 1200-1260 cm⁻¹ range.

C-F Stretching: The C-F bond gives rise to a strong and characteristic absorption in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

N-H Bending: The scissoring vibration of the primary amine group usually results in a medium intensity band around 1590-1650 cm⁻¹.

Analysis of these characteristic peaks allows for the unequivocal confirmation of the functional groups present in the this compound structure.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Phenolic O-H | Stretch, H-bonded | 3200-3600 (Broad) |

| Primary N-H | Stretch | 3300-3500 (Two sharp bands) |

| Aromatic C-H | Stretch | 3000-3100 |

| Aromatic C=C | Stretch | 1450-1600 |

| Phenolic C-O | Stretch | 1200-1260 |

| Aryl C-F | Stretch | 1000-1400 |

| Primary N-H | Bend (Scissoring) | 1590-1650 |

Advanced Chromatographic Techniques for Analytical Studies

Chromatographic methods are essential for the separation, purification, and analytical assessment of this compound.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of this compound, widely used for determining its purity and for its quantification in various matrices. The technique separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a liquid solvent).

For a moderately polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture. A typical method for analyzing this compound involves a specialized reverse-phase column, such as a Newcrom R1, which has low silanol (B1196071) activity ohsu.edu. The mobile phase is often a mixture of an organic solvent like acetonitrile (B52724) (MeCN) and an aqueous component, such as water, often with an acid like phosphoric acid added to control the ionization of the analyte and improve peak shape ohsu.edu. For applications requiring compatibility with mass spectrometry (LC-MS), a volatile acid like formic acid is used instead of phosphoric acid ohsu.edu.

The retention time of this compound in an HPLC system is a characteristic parameter under a specific set of conditions (column, mobile phase composition, flow rate, and temperature), which allows for its identification. The area under the chromatographic peak is proportional to the concentration of the compound, enabling accurate quantification. HPLC is routinely used in quality control to assess the purity of this compound, with commercial standards often specifying a purity of >99.0% as determined by this method nih.gov. The scalability of this technique also allows it to be used for the preparative separation and purification of the compound from reaction mixtures or for isolating impurities ohsu.edu.

Theoretical and Computational Studies

Theoretical and computational chemistry provides powerful tools for understanding the intrinsic properties of this compound at a molecular level. These methods offer insights into the electronic structure, potential reactivity, and the physicochemical characteristics that are influenced by its specific atomic arrangement, particularly the presence of the fluorine atom.

Quantum Chemical Calculations on Electronic Structure

Quantum chemical calculations, predominantly using Density Functional Theory (DFT), are employed to model the electronic structure of this compound. These calculations provide a fundamental understanding of the molecule's stability, electronic properties, and regions susceptible to chemical reactions.

DFT methods are used to determine the optimized molecular geometry and to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Furthermore, these calculations can generate molecular electrostatic potential (MEP) maps. For this compound, an MEP map would visualize the electron distribution across the molecule. It would highlight electron-rich regions, such as the areas around the oxygen, nitrogen, and fluorine atoms, which are potential sites for electrophilic attack. Conversely, electron-deficient regions, typically around the hydrogen atoms of the amino and hydroxyl groups, would indicate sites for nucleophilic attack. The strong electronegativity of the fluorine atom significantly influences this electron distribution, withdrawing electron density from the aromatic ring. researchgate.net

Computational tools also allow for the prediction of various molecular descriptors that describe the molecule's electronic and topological characteristics.

Table 1: Computed Molecular Properties of this compound

| Property | Predicted Value | Source |

|---|---|---|

| Topological Polar Surface Area | 46.2 - 46.3 Ų | nih.govguidechem.com |

| Complexity | 99.1 | nih.govguidechem.com |

| Hydrogen Bond Donor Count | 2 | nih.govguidechem.com |

| Hydrogen Bond Acceptor Count | 3 | nih.govguidechem.com |

This table is generated from computationally predicted data.

Molecular Dynamics Simulations for Reactivity Prediction

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, ab initio molecular dynamics (AIMD) can be particularly insightful for predicting reactivity. AIMD combines quantum mechanical calculations (like DFT) to describe the forces between atoms with classical mechanics to model their motion. mdpi.com

This approach allows researchers to simulate complex chemical events, such as reaction mechanisms, in a condensed-phase environment (e.g., in a solvent like water). mdpi.com By simulating the system over picoseconds, AIMD can model high-energy reactive processes, including bond breaking and formation. For instance, simulations could predict the decomposition pathways of this compound under specific conditions or model its reaction with radicals or other reactive species. mdpi.com These simulations provide a detailed, step-by-step view of chemical reactions that can be difficult to observe experimentally. mdpi.com

Impact of Fluorination on Molecular Properties (e.g., pKa, lipophilicity)

The substitution of a hydrogen atom with fluorine at the 3-position of the 4-aminophenol (B1666318) backbone has a profound and predictable impact on key molecular properties like acidity (pKa) and lipophilicity (logP).

pKa: The pKa value is a measure of the acidity of a functional group. In this compound, there are two ionizable groups: the phenolic hydroxyl group (-OH) and the aromatic amino group (-NH2). Fluorine is the most electronegative element, and its presence on the aromatic ring exerts a strong electron-withdrawing inductive effect. This effect delocalizes the negative charge on the phenoxide ion that forms upon deprotonation of the hydroxyl group, thereby stabilizing it. A more stable conjugate base corresponds to a stronger acid, resulting in a lower pKa value for the phenolic proton compared to its non-fluorinated analog, 4-aminophenol. Similarly, the electron-withdrawing nature of fluorine decreases the electron density on the nitrogen atom, making the amino group less basic (i.e., lowering the pKa of its conjugate acid, -NH3+). A predicted pKa for the phenolic group of this compound is approximately 9.23, which is lower than the experimental pKa of about 10.3 for 4-aminophenol. guidechem.comwikipedia.orgneliti.com

Table 2: Comparison of Physicochemical Properties of this compound and 4-Aminophenol

| Compound | Property | Value | Type |

|---|---|---|---|

| This compound | pKa (Phenolic) | ~9.23 | Predicted |

| logP | 1.1 | Predicted (XLogP3) | |

| 4-Aminophenol | pKa (Phenolic) | 10.30 | Experimental |

This table compares predicted data for the fluorinated compound with experimental data for its non-fluorinated analog to illustrate the impact of fluorination. nih.govguidechem.comwikipedia.orghmdb.ca

Biological and Environmental Interactions of 4 Amino 3 Fluorophenol

Biotransformation and Biodegradation Pathways

Formation of Fluorinated Metabolites (e.g., Fluorocatechols, Fluoromuconates)

The microbial metabolism of fluorophenols leads to the formation of various fluorinated intermediates. As mentioned, the hydroxylation of fluorophenols is a common initial step, resulting in the formation of fluorocatechols researchgate.net. For example, the degradation of fluorobenzene (B45895) by Rhizobiales sp. strain F11 proceeds through the formation of 4-fluorocatechol (B1207897) nih.gov.

Once formed, these fluorocatechols are substrates for ring-cleavage enzymes, typically catechol 1,2-dioxygenases or catechol 2,3-dioxygenases. The ortho-cleavage of 4-fluorocatechol by a catechol 1,2-dioxygenase yields 3-fluoro-cis,cis-muconate (B1243151) nih.gov. This fluoromuconate is a key intermediate that can be further transformed, often with the concomitant elimination of the fluoride (B91410) ion, into intermediates of central metabolic pathways like the Krebs cycle researchgate.netnih.gov.

The general pathway for the formation of these metabolites can be summarized as follows:

| Initial Substrate | Key Intermediate | Ring Cleavage Product |

| Fluorophenol | Fluorocatechol | Fluoromuconate |

This transformation pathway has been observed in various microorganisms, including species of Rhodococcus researchgate.net. The enzymatic machinery involved in these transformations, such as phenol (B47542) hydroxylases and dioxygenases, plays a critical role in the detoxification and mineralization of fluorinated aromatic compounds.

Environmental Fate and Impact Assessment

The environmental fate of 4-Amino-3-fluorophenol is determined by a combination of its chemical properties and its susceptibility to biotic and abiotic degradation processes. Halogenated phenols, in general, are recognized as persistent environmental pollutants due to the stability of the carbon-halogen bond nih.govresearchgate.net.

The presence of the fluorine atom in this compound is expected to contribute to its persistence in soil and water. The strong C-F bond is resistant to both chemical and biological degradation, potentially leading to its accumulation in the environment. The persistence of chlorophenols in natural water samples has been documented, indicating the stability of halogenated phenols in aquatic environments lac-bac.gc.ca.

The ecotoxicity of fluorophenols is another important consideration. Phenolic compounds and their halogenated derivatives can be toxic to a wide range of organisms, including microorganisms, aquatic life, and humans nih.gov. The toxicity of chlorophenols has been extensively studied, and they are known to be carcinogenic, mutagenic, and cytotoxic nih.govnih.gov. While specific toxicity data for this compound is limited, its structural similarity to other halogenated phenols suggests a potential for adverse environmental and health effects.

An environmental impact assessment (EIA) for a compound like this compound would need to consider its potential for:

Persistence: How long the compound remains in different environmental compartments (water, soil, air).

Bioaccumulation: The potential for the compound to accumulate in the tissues of living organisms.

Toxicity: The adverse effects of the compound on various organisms at different trophic levels.

Given the general characteristics of fluorinated aromatic compounds, a precautionary approach is warranted when considering the environmental release and management of this compound.

Future Research and Perspectives on this compound

The chemical compound this compound stands as a critical intermediate in the synthesis of a variety of commercially significant molecules, particularly in the pharmaceutical and agrochemical sectors. Its unique structure, featuring an aniline (B41778) and a phenol moiety ortho-substituted with a fluorine atom, imparts desirable physicochemical properties to its derivatives, such as enhanced metabolic stability and membrane permeability. As research and development continue to evolve, future investigations are poised to unlock new potential for this versatile building block. This article explores the prospective research directions centered on this compound, from sustainable synthesis to its role in cutting-edge technologies.

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of 4-Amino-3-fluorophenol relevant to experimental handling?

- Answer : Critical properties include:

- Melting Point : 135–137°C (reported in multiple sources; discrepancies exist in alternative methods ).

- Solubility : Soluble in methanol; limited solubility in water .

- Stability : Degrades under light and oxygen; requires storage in dark, inert atmospheres at room temperature .

- Density : 1.347 g/cm³; useful for solvent selection in synthesis .

- Hazard Profile : Classified as toxic (T) and irritant (Xi), with risks of carcinogenicity (R45) and environmental toxicity (R51/53) .

- Methodological Note : Prioritize inert gas purging (e.g., N₂) during storage and use UV-protected glassware to prevent photodegradation.

Q. What are common laboratory-scale synthesis routes for this compound?

- Answer : Two primary methods are documented:

Catalytic Hydrogenation : Reduction of 3-fluoro-4-nitrophenol using 10% Pd/C and H₂, yielding 98% product .

Borohydride Reduction : Sodium borohydride-mediated reduction of o-fluoronitrobenzene in PtO₂/DMSO systems .

- Methodological Note : Monitor reaction progress via TLC or HPLC to ensure complete nitro-group reduction. Catalyst recycling and solvent purity (e.g., anhydrous DMSO) are critical for reproducibility .

Q. How is this compound characterized for purity and structural confirmation?

- Answer : Use a combination of:

- HPLC/GC-MS : Quantify purity (>98%) and detect impurities .

- NMR Spectroscopy : Confirm substitution patterns (e.g., aromatic proton shifts at δ 6.5–7.0 ppm) .

- Melting Point Analysis : Cross-validate with literature values (e.g., 135–137°C) to identify polymorphic variations .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points (e.g., 135–137°C vs. 170–172°C)?

- Answer : Discrepancies may arise from:

- Polymorphism : Different crystalline forms due to solvent recrystallization (e.g., methanol vs. water) .

- Purity : Impurities (e.g., residual nitro precursors) lower observed melting points .

- Methodological Note :

Recrystallize the compound using high-purity solvents.

Perform differential scanning calorimetry (DSC) to detect polymorphic transitions.

Cross-reference synthesis conditions (e.g., catalyst type, reaction time) with literature protocols .

Q. What strategies optimize this compound’s stability in long-term storage?

- Answer : Key strategies include:

- Storage : Amber vials under N₂ at 4°C to minimize oxidative and photolytic degradation .

- Stabilizers : Add antioxidants (e.g., BHT) at 0.1% w/w in methanol solutions .

Q. How can this compound be utilized as an intermediate in pharmaceutical synthesis?

- Answer : Applications include:

- Anticancer Agents : Functionalization via Suzuki coupling to introduce aryl groups .

- Pesticides : Synthesis of flufenoxuron (insecticide) through urea linkage formation .

Q. What environmental impact assessments are required for this compound in research settings?

- Answer : Regulatory frameworks (e.g., EU Ecolabel) mandate:

- Biodegradability Testing : OECD 301F assay to evaluate microbial degradation .

- Toxicity Profiling : Daphnia magna acute toxicity (EC₅₀) and Ames test for mutagenicity .

- Methodological Note : Collaborate with accredited labs for ISO 17025-compliant testing. Document waste disposal per EPA guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。